N-(3,5-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, an imidazopyridine moiety, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-(3,5-DIMETHYL-PHENYL)-2-(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETAMIDE
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16N4O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-22-11-6-10(7-12(8-11)23-2)18-14(21)9-24-16-19-13-4-3-5-17-15(13)20-16/h3-8H,9H2,1-2H3,(H,18,21)(H,17,19,20) |
InChI Key |
JVIYGXTZRDSALU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)OC |
Origin of Product |
United States |
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